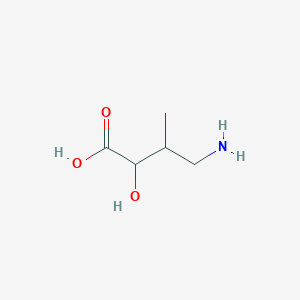
4-Amino-2-hydroxy-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-hydroxy-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids. It contains an amino group (–NH₂), a hydroxyl group (–OH), and a carboxyl group (–COOH) attached to a central carbon atom. This compound is structurally related to valine, an essential amino acid, and plays a significant role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the stereospecific reactions from D-gulonic acid -lactone and D-glucono- -lactone . These reactions typically require specific conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of nitriles or the carboxylation of Grignard reagents . These methods are scalable and can produce the compound in large quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include keto acids, alcohols, and substituted amino acids. These products have diverse applications in chemical synthesis and biological research.
Aplicaciones Científicas De Investigación
4-Amino-2-hydroxy-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also modulate the activity of certain receptors and signaling pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methylbutanoic acid: Similar in structure but lacks the hydroxyl group.
3-Amino-2-hydroxybutanoic acid: Differs in the position of the amino and hydroxyl groups.
2-Hydroxy-3-methylbutanoic acid: Lacks the amino group.
Uniqueness
4-Amino-2-hydroxy-3-methylbutanoic acid is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This structural feature allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
4-amino-2-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2-6)4(7)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) |
Clave InChI |
QFYIZRJTKBKJFC-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


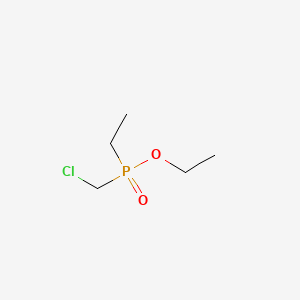
![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)


![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
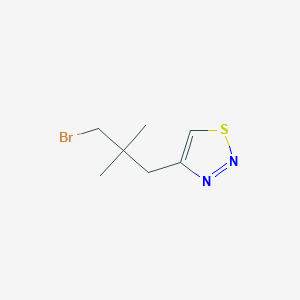
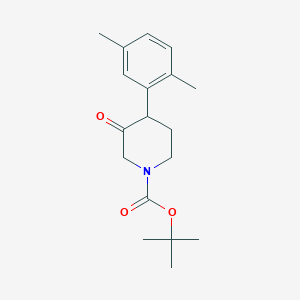
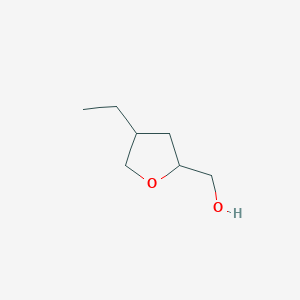
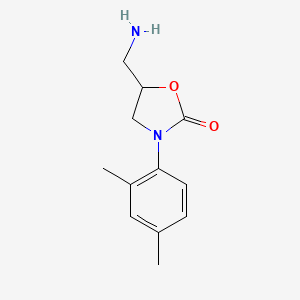
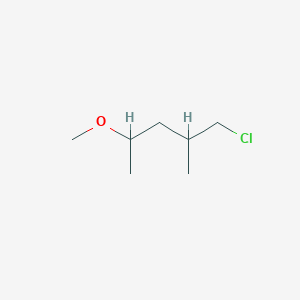
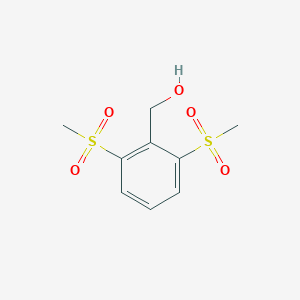
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

